Isomaltose

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Brachiose has been reported in Drosophila melanogaster, Arabidopsis thaliana, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

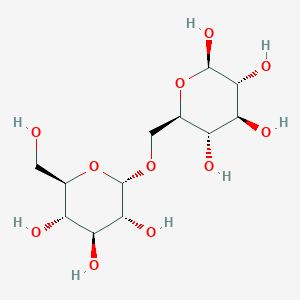

A disaccharide consisting of two glucose units in an alpha (1-6) glycosidic linkage.

Properties

IUPAC Name |

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11?,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-RTPHMHGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-40-1 | |

| Record name | 6-O-α-D-glucopyranosyl-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic Synthesis and Biocatalysis of Isomaltose

Enzyme Discovery and Characterization for Isomaltose Production

Enzyme discovery and characterization are crucial steps in optimizing this compound production. This involves identifying novel enzymes and understanding their mechanisms and properties.

Glycosyltransferases are a broad class of enzymes responsible for forming glycosidic bonds. In the context of this compound, the focus is on those that specifically catalyze the formation of the α-(1→6) linkage. While the term "glycosyltransferase" broadly applies, enzymes like α-glucosidases with transglucosidase activity are often the primary actors in de novo this compound synthesis from glucose or maltose (B56501) fao.orgmdpi.comasm.org. Some α-glucosidases, particularly from Aspergillus niger and Aspergillus nidulans, have been characterized for their strong transglucosylation activity, leading to the formation of α-(1→6) linked products like this compound and panose (B1197878) from maltose asm.orgresearchgate.net. For instance, Aspergillus nidulans α-glucosidase B (AgdB) is a heterodimeric protein capable of converting approximately 50% of maltose into this compound, panose, and other transglycosylation products, even at low maltose concentrations asm.org.

α-Glucosidases (EC 3.2.1.20) are key enzymes in this compound synthesis, primarily through their transglucosidase activity fao.orgmdpi.com. Beyond their hydrolytic function of cleaving α-glucosidic bonds, these enzymes can transfer glucose residues to other carbohydrate substrates, forming new glycosidic bonds, including the α-(1→6) linkage found in this compound fao.orgmdpi.com.

For example, α-glucosidase from Aspergillus niger is well-known for its transglucosidase activity, converting maltose into isomaltooligosaccharides (IMOs), including this compound, panose, and isomaltotriose (B1581827) mdpi.comresearchgate.net. Studies have shown that this enzyme can produce this compound from D-glucose by transferring to the HO-6 position fao.org. Spinach α-glucosidase I also demonstrates significant α-1,6-transglucosyl activities, producing this compound and panose from maltose solutions tandfonline.com.

Research on Aspergillus niger α-glucosidase has led to the development of high-producing strains through mutagenesis, such as strain NTG-II-3-64, which showed a 3.7-fold increase in enzyme activity mdpi.com. This purified enzyme exhibited optimal activity at 60 °C and pH 4.5, maintaining over 90% activity within a pH range of 3.0–6.0 mdpi.com.

The following table summarizes some characteristics of α-glucosidases involved in this compound synthesis:

| Enzyme Source | Optimal Temperature (°C) | Optimal pH | Substrate(s) | Key Product(s) (via Transglucosylation) | Reference |

| Aspergillus niger | 60 | 4.5 | Maltose | This compound, Panose, Isomaltotriose | mdpi.com |

| Aspergillus nidulans AgdB | Not specified | Not specified | Maltose | This compound, Panose | asm.org |

| Spinach α-glucosidase I | 37 | 5.0 | Maltose | This compound, Panose, Maltotriose | tandfonline.com |

Sucrose (B13894) isomerase (SI), also known as isomaltulose synthase (EC 5.4.99.11), primarily catalyzes the isomerization of sucrose into isomaltulose and trehalulose (B37205) nih.govmdpi.comresearchgate.netmdpi.com. While its main products are isomaltulose (an α-1,6 glycosidic linkage between glucose and fructose) and trehalulose (an α-1,1 glycosidic linkage), some SIs can also contribute to this compound production, particularly in the presence of an additional glucose acceptor nih.govasm.orgasm.org.

The mechanism involves the hydrolysis of the α-1,2 glycosidic bond in sucrose, followed by rearrangement of the glucose moiety to form new linkages mdpi.com. For instance, Protaminobacter rubrum sucrose isomerase (SI) is known to produce isomaltulose and trehalulose, but with the addition of glucose, it can significantly increase this compound production nih.govasm.org. A study showed that with 15% (wt/vol) additive glucose, P. rubrum SI achieved a maximum this compound concentration of 75.7 g/L with a yield of 0.61 g of this compound per gram of sucrose consumed at 35°C nih.govasm.org. This indicates a dual role where the enzyme, under specific conditions, can facilitate the transfer of the glucosyl moiety to a glucose acceptor, forming this compound.

Structural and functional analyses provide insights into the catalytic mechanisms and substrate specificities of enzymes involved in this compound biosynthesis. Enzymes like α-glucosidases and sucrose isomerases belong to the glycoside hydrolase family, often GH31 or GH13 nih.govresearchgate.netnih.govebi.ac.uk. They typically catalyze reactions with retention of the anomeric configuration, often involving a covalent glycosyl-enzyme intermediate nih.govasm.orgebi.ac.uk.

The active sites of these enzymes are crucial for substrate binding and catalysis. For example, human sucrase-isomaltase (SI), a GH31 enzyme involved in starch digestion, has N- and C-terminal catalytic domains with overlapping substrate specificities, including the hydrolysis of α-1,6 linkages in this compound nih.govproteopedia.orgwikidoc.org. The active sites are described as shallow substrate-binding pockets proteopedia.org.

Site-directed mutagenesis is a powerful tool to engineer enzymes for enhanced activity or altered product specificity. For Protaminobacter rubrum sucrose isomerase, mutations in the fructose-binding site have been explored to shift product ratios towards this compound nih.govasm.org. The enzyme possesses a conserved 325RLDRD329 motif critical for fructose (B13574) binding nih.govasm.orgebi.ac.uknih.gov. Mutations at specific arginine residues within this motif, such as Arg325 and Arg328, were found to reduce isomaltulose production nih.govasm.orgsci-hub.se. Specifically, the R325Q mutant enzyme from P. rubrum showed high relative activity for this compound production, yielding 57.9 g/L of this compound with 0.55 g of this compound per gram of sucrose consumed, when supplemented with 15% (wt/vol) glucose nih.govasm.orgasm.org. This suggests that altering the fructose-binding site can enable glucose to bind as a second substrate, thereby promoting this compound formation nih.govasm.org.

Conformational studies provide atomic-level details of how this compound interacts with enzyme active sites. The α-(1→6) glycosidic bond in this compound is known to be more flexible than the α-(1→4) linkage found in maltose, due to having three bonds in the linkage compared to two nih.govebi.ac.uk. This flexibility can influence how this compound binds to and is processed by enzymes.

For instance, structural comparisons of human N-terminal sucrase-isomaltase (ntSI) with N-terminal maltase-glucoamylase (ntMGAM) revealed that ntSI has a narrow hydrophobic +1 subsite, which is hypothesized to be necessary for spatially constraining the flexible α-1,6 bond of this compound during substrate binding nih.gov. Theoretical conformational studies of the α-(1→6) glycosidic bond in this compound have investigated stable conformations in gas-phase and aqueous solutions using quantum mechanical calculations, providing insights into preferred glycosidic linkage preferences (TG, GT, and GG) and hydroxymethyl group orientations (tg, gt, and gg) ebi.ac.uk. These studies are crucial for understanding the enzyme-substrate interactions that lead to the efficient synthesis or hydrolysis of this compound.

Immobilized Enzyme and Cell Technologies for this compound Production

Enzymatic Pathways and Mechanisms of this compound Formation

The formation and degradation of this compound are governed by a sophisticated interplay of enzymatic reactions, primarily involving transglucosylation for synthesis and hydrolysis by specific glycosidases. These processes are characterized by distinct enzymatic mechanisms and enzyme-substrate interactions.

Transglucosylation Reactions for α-(1→6) Glucoside Bond Formation

This compound is predominantly synthesized through transglucosylation reactions, a process involving the transfer of a glucosyl residue from a donor molecule to an acceptor molecule, resulting in the formation of an α-(1→6) glucoside bond. This mechanism contrasts with intramolecular isomerization nih.govacs.org.

Key enzymes facilitating this compound synthesis via transglucosylation include α-glucosidases, particularly those derived from Aspergillus niger capes.gov.brnih.govuliege.beresearchgate.net. In these reactions, a glucosyl residue from a donor substrate, such as maltose, p-nitrophenyl α-D-glucopyranose, or sucrose, is transferred to an acceptor molecule, which can be glucose, maltose, or glucopyranose nih.govacs.orgcapes.gov.brnih.govnih.gov. The choice and ratio of acceptor sugars significantly influence the reaction outcome; for instance, the presence of glucose as an acceptor promotes the synthesis of this compound over other oligosaccharides like panose nih.govacs.orgresearchgate.net.

For example, studies have shown that Aspergillus niger α-glucosidase can utilize maltose as a donor to produce this compound. The addition of glucose to the reaction mixture can enhance this compound production by shifting the transglycosylation towards products containing exclusively α-(1→6) linkages researchgate.net. Dextransucrase from Leuconostoc mesenteroides B-512F also demonstrates this capability, efficiently synthesizing isomaltooligosaccharides (IMOs) with α-(1→6) bonds by transferring glucose moieties from sucrose to the C-6 position of the non-reducing glucose residue of isomaltulose nih.gov.

The following table summarizes some enzymatic transglucosylation reactions leading to this compound formation:

| Enzyme Source | Donor Substrate | Acceptor Substrate | Primary Product (α-(1→6) linkage) | Yield/Observation | Citation |

| Aspergillus niger α-glucosidase | p-nitrophenyl α-D-glucopyranose | Glucopyranose | This compound | 59% molar yield with respect to donor | capes.gov.brnih.gov |

| Aspergillus niger α-glucosidase | Maltose | Glucose | This compound | Favored over panose with increasing glucose concentration | nih.govacs.org |

| Schwanniomyces occidentalis α-glucosidase (GAM1p) | Maltose | Glucose | This compound | 34.8 g/L this compound from 200 g/L maltose; 2-4 fold increase with glucose addition | researchgate.net |

| Leuconostoc mesenteroides B-512F dextransucrase | Sucrose | Isomaltulose | Isomaltulose-derived oligosaccharides (α-(1→6) bonds) | Total oligosaccharide yield 41-42% (w/w) | nih.gov |

Hydrolysis of this compound by Isomaltase and Related Glycosidases

This compound, characterized by its α-(1→6) glycosidic linkage, is hydrolyzed into two molecules of D-glucose ontosight.ainih.govontosight.aiamu.edu.aztaylorandfrancis.com. This hydrolysis is primarily catalyzed by enzymes known as isomaltases, which belong to the broader family of glycoside hydrolases ontosight.ainih.govontosight.aiamu.edu.aztaylorandfrancis.com.

In humans, the enzyme sucrase-isomaltase (SI), an integral protein located in the brush border membrane of the small intestine, plays a critical role in the digestion of this compound ontosight.ainih.govamu.edu.aztaylorandfrancis.comresearchgate.netwikipedia.org. Specifically, the N-terminal subunit of SI, often referred to as isomaltase, is primarily responsible for the hydrolysis of the α-(1→6) bonds found in this compound and branched starch products nih.govresearchgate.netnih.gov. Other α-glucosidases, such as alpha-methyl-D-glucosidase (also known as And Isomaltase), also exhibit the ability to hydrolyze α-1,6-glycosidic bonds ontosight.ai.

The hydrolysis reaction proceeds via a retaining mechanism, meaning the anomeric configuration at the cleavage site is retained nih.govresearchgate.netnih.govasm.org. While isomaltase efficiently breaks down this compound, its catalytic rate for this compound can be slower compared to the hydrolysis of other disaccharides like sucrose by the sucrase subunit of the SI complex wikipedia.orgebi.ac.uk. This difference in catalytic efficiency highlights the enzyme's specific adaptation to its various substrates.

Mechanistic Insights into Enzyme-Substrate Interactions

The catalytic activity of glycoside hydrolases, including isomaltase, is fundamentally dependent on precise enzyme-substrate interactions within the active site. These interactions facilitate the chemical transformation by lowering the activation energy and stabilizing transition states nih.govconsensus.appmdpi.com.

The general mechanism of glycosidic bond hydrolysis by these enzymes involves two key carboxylic acid residues within the active site: a general acid (proton donor) and a nucleophile/base nih.govresearchgate.net. Depending on the arrangement of these catalytic groups, the hydrolysis can occur with either retention or inversion of the anomeric configuration. For enzymes like human sucrase-isomaltase (SI) and maltase-glucoamylase (MGAM), the hydrolysis of α-glucosides, including this compound, proceeds with retention of configuration nih.govresearchgate.netnih.govasm.org.

Substrate binding typically involves the non-reducing end of the sugar molecule interacting with a buried subsite (often denoted as -1) and the reducing end interacting with a more surface-exposed subsite (often denoted as +1). The glycosidic bond cleavage occurs between these -1 and +1 subsites nih.gov.

A notable aspect of human SI's N-terminal domain (ntSI) is its broad substrate specificity, allowing it to hydrolyze both α-1,4- and α-1,6-oligosaccharides, unlike ntMGAM which primarily targets α-1,4-oligosaccharides nih.gov. The structural characteristics of this compound, particularly its flexible three-bond α-1,6 linkage compared to the more rigid two-bond α-1,4 linkage of maltose, necessitate specific active site adaptations. It is hypothesized that the narrow +1 subsite of ntSI is crucial for spatially constraining the flexible α-1,6 bond of this compound, ensuring optimal positioning for catalysis nih.gov.

Enzyme specificity is dictated by the precise amino acid sequence within the catalytic site and the optical isomeric form of the substrate lscollege.ac.in. Models such as the "lock-and-key" and "induced fit" describe how enzymes and substrates interact, with the latter suggesting that substrate binding induces conformational changes in the enzyme to achieve an optimal catalytic complex mdpi.comlscollege.ac.in. Molecular changes in enzymes, whether through natural evolution or laboratory optimization, can fine-tune these enzyme-substrate interactions, transforming suboptimal binding into highly efficient catalysis nih.gov.

Biological and Physiological Research of Isomaltose

Metabolic Pathways and Digestion of Isomaltose in Biological Systems

The digestion and metabolism of this compound are intricate processes primarily occurring in the small intestine and involving specific enzymatic activities that ultimately yield glucose for cellular energy.

Role of Intestinal Brush Border Enzymes (e.g., Sucrase-Isomaltase) in this compound Hydrolysis

The critical step in this compound digestion is its hydrolysis into glucose, a function carried out by the enzyme complex sucrase-isomaltase (SI). proteopedia.orgwikipedia.org Located in the brush border membrane of the small intestine, SI is a dual-function enzyme with two distinct subunits: sucrase and isomaltase. proteopedia.orgwikipedia.org The isomaltase subunit is specifically responsible for cleaving the α-1,6-glycosidic linkages found in this compound. proteopedia.orgwikipedia.orgnih.gov

This enzymatic action is a form of hydrolysis, meaning it utilizes a water molecule to break the bond between the two glucose units. proteopedia.org The efficiency of this process is crucial for the complete digestion of dietary starches, of which this compound is a breakdown product. proteopedia.org The sucrase-isomaltase complex, along with another brush border enzyme, maltase-glucoamylase, is responsible for the final stages of carbohydrate digestion. colostate.edu While both enzymes can hydrolyze α-1,4 glycosidic bonds, sucrase-isomaltase is the primary enzyme for breaking down the α-1,6 linkages characteristic of this compound. nih.govnih.gov

The structure of sucrase-isomaltase consists of two homologous functional subunits, each belonging to the glycoside hydrolase family 31. nih.gov The isomaltase subunit possesses a specific active site that recognizes and binds to the α-1,6 linkage of this compound, facilitating its cleavage. nih.gov Research has identified key aspartic acid residues within the active sites of both the sucrase and isomaltase subunits that are essential for their catalytic activity. nih.gov

Absorption and Fate of Glucose Derived from this compound Digestion

Following the hydrolysis of this compound by sucrase-isomaltase, the resulting glucose molecules are absorbed across the intestinal epithelium and enter the bloodstream. sugarnutritionresource.org This absorption process allows the body to utilize the glucose for various metabolic needs.

Once in the bloodstream, glucose is transported to cells throughout the body to be used as a primary source of energy. sugarnutritionresource.org Cellular uptake of glucose is followed by its entry into metabolic pathways, most notably glycolysis, to produce adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. proteopedia.orgnih.gov The complete oxidation of glucose through glycolysis, the Krebs cycle, and oxidative phosphorylation yields a significant amount of ATP, which fuels numerous cellular processes. nih.gov

The rate of glucose release from this compound digestion can be slower compared to sugars with α-1,4 linkages, which may lead to a more gradual increase in blood glucose levels. sugarnutritionresource.org This property has led to interest in this compound and related compounds as alternative sweeteners. sugarnutritionresource.org

Evolutionary Divergence of Glycosidase Activity towards this compound-like Substrates

The enzymes responsible for digesting carbohydrates, including this compound, have undergone significant evolutionary changes. The sucrase-isomaltase and maltase-glucoamylase enzymes, both crucial for starch digestion, are believed to have evolved from the duplication of an ancestral gene. nih.gov This shared ancestry is evident in their similar genomic structures and amino acid sequences. nih.gov

Phylogenetic analyses of these glycosidases across different species reveal a complex evolutionary history. researchgate.net The divergence of these enzymes has resulted in complementary functions, with sucrase-isomaltase specializing in the hydrolysis of branched starch linkages (α-1,6), like those in this compound, and maltase-glucoamylase primarily acting on linear α-1,4 linkages. nih.gov This specialization allows for the efficient digestion of the diverse structures found in dietary starches. nih.gov

The evolution of these enzymes highlights the adaptation of organisms to their dietary sources. The presence and activity of specific glycosidases, such as the isomaltase component of the SI complex, reflect the importance of digesting branched carbohydrates in the diet of a particular species.

This compound as an Energy Source in Cellular Metabolism

As a disaccharide composed of glucose, this compound serves as a direct source of chemical energy for biological systems. biologyonline.com The breakdown of this compound into glucose molecules provides the fundamental substrate for cellular respiration. sugarnutritionresource.orgproteopedia.org

The glucose derived from this compound digestion enters the glycolytic pathway, where it is converted into pyruvate. This process generates a small amount of ATP and reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). Pyruvate then enters the mitochondria, where it is further oxidized in the Krebs cycle, producing more NADH and flavin adenine dinucleotide (FADH2). Finally, these electron carriers donate their electrons to the electron transport chain, leading to the production of a large amount of ATP through oxidative phosphorylation. nih.gov Therefore, the digestion and metabolism of this compound are directly linked to the generation of the energy required for all vital bodily functions. nih.gov

Allocation of Sugars to Metabolic Pathways in Microorganisms

In microorganisms, the utilization of various sugars, including those derived from this compound, is a tightly regulated process. nih.govnih.gov Bacteria have evolved sophisticated systems to take up and allocate sugars to different metabolic pathways, primarily glycolysis for energy production and biosynthetic pathways for creating cellular components like the cell wall, nucleic acids, and amino acids. nih.govresearchgate.net

The allocation of sugars is crucial for bacterial survival and, in the case of pathogenic bacteria, for their virulence. nih.govnih.gov Key enzymes such as glutamine-fructose-6-phosphate aminotransferase (GlmS) and glucosamine-6-phosphate deaminase (NagB) play a central role in directing sugar molecules towards either energy production or cell wall synthesis. nih.govresearchgate.net The expression of the genes encoding these enzymes is often coordinately regulated in response to the availability of different types of sugars. nih.gov

Microorganisms possess various sugar transport systems, such as the phosphotransferase system (PTS) and non-PTS systems, to internalize sugars from their environment. nih.govasm.org Once inside the cell, the phosphorylated sugars are channeled into central metabolic pathways. nih.gov This intricate regulation ensures that the microorganism can efficiently utilize available carbohydrates to meet its energetic and biosynthetic needs. asm.org

Impact of this compound on Gut Microbiota and Gastrointestinal Health

While some this compound is digested in the small intestine, a portion may reach the large intestine where it can be fermented by the resident gut bacteria. researchgate.netresearchgate.netfrontiersin.org This fermentation can lead to the production of short-chain fatty acids (SCFAs), such as butyrate, propionate (B1217596), and acetate (B1210297). mdpi.comnih.gov SCFAs are known to have numerous beneficial effects on gut health, including serving as an energy source for colonocytes, maintaining the integrity of the intestinal barrier, and modulating immune responses. researchgate.netresearchgate.net

Research has shown that the consumption of isomalto-oligosaccharides can promote the growth of beneficial bacteria, such as Bifidobacteria and Lactobacilli. researchgate.netnih.govjst.go.jp Studies in both animals and humans have demonstrated an increase in the abundance of these beneficial microbes following IMO supplementation. mdpi.comnih.govjst.go.jp For instance, a study on rats showed that ingestion of isomaltulose, a structural isomer of this compound, led to an increase in beneficial microbiota like Faecalibacterium and Phascolarctobacterium and a decrease in potentially pathogenic bacteria like Shuttleworthia. mdpi.comnih.govresearchgate.net

The prebiotic effect of IMOs is attributed to their partial resistance to digestion by human enzymes, allowing them to serve as a substrate for fermentation by colonic bacteria. researchgate.netresearchgate.netnih.gov This selective stimulation of beneficial bacteria can contribute to a healthier gut microbial ecosystem. Furthermore, the modulation of gut microbiota by IMOs has been linked to improvements in various aspects of gastrointestinal health, including potential benefits for conditions like constipation and inflammatory bowel disease. frontiersin.orgresearchgate.netnih.gov

Table 1: Effects of Isomaltulose (an Isomer of this compound) on Gut Microbiota in Rats

| Microbial Group | Effect of Isomaltulose Supplementation | Reference |

| Faecalibacterium | Increased abundance | mdpi.comnih.gov |

| Phascolarctobacterium | Increased abundance | mdpi.comnih.gov |

| Shuttleworthia | Decreased abundance | mdpi.comnih.gov |

| Actinobacteria (Phylum) | Increased abundance | mdpi.com |

| Patescibacteria (Phylum) | Decreased abundance | mdpi.com |

Prebiotic Activity of this compound and Isomaltooligosaccharides (IMOs)

This compound and isomaltooligosaccharides (IMOs) are recognized for their prebiotic activity, selectively stimulating the growth and activity of beneficial bacteria in the gut. nih.govprebioticassociation.org IMOs are partially digested by brush border enzymes in the human body, while the undigested portions are fermented in the large intestine, leading to beneficial gastrointestinal effects. prebioticassociation.org These compounds serve as a substrate for beneficial gut microbiota, promoting their proliferation. researchgate.net

Research has demonstrated that IMOs foster the growth of advantageous gut microbiota and the production of short-chain fatty acids (SCFAs). nih.gov Studies have indicated that Bifidobacteria and the Bacteroides fragilis group from the human intestine can utilize isomalto-oligosaccharides, whereas Escherichia coli and other bacteria cannot. jst.go.jp In a clinical study, older men who consumed a diet supplemented with 10 g of active IMOs for 30 days showed significantly increased concentrations of fecal acetate and propionate. nih.gov

In vitro fermentation studies have also shown that IMOs derived from rice starch increased the abundance of Bifidobacteria and Lactobacilli while decreasing the abundance of pathogenic bacteria such as Clostridia and Bacteroides. nih.gov These findings underscore the role of IMOs as prebiotics that contribute to a healthy gut microbiome.

Modulation of Gut Microbiota Composition and Diversity by this compound

This compound and IMOs have been shown to modulate the composition and diversity of the gut microbiota. frontiersin.org Ingestion of this compound has been found to increase the abundance of beneficial microbiota. mdpi.comnih.gov

Studies indicate that IMOs contribute to an increased abundance of Lactobacillus and Bifidobacteria. nih.gov Research in rats demonstrated that supplementation with 20 g/kg of IMO increased the abundance of Lactobacillus reuteri and Lactobacillus intestinalis. nih.gov Another study on healthy adult men and elderly individuals showed that the administration of 13.5 g of isomaltooligosaccharides daily for two weeks led to an increase in the numbers of bifidobacteria in the feces. jst.go.jp

Furthermore, in vivo studies in rats have shown that isomaltulose, a related disaccharide, increased the abundance of beneficial microbes like Faecalibacterium and Phascolarctobacterium, while decreasing levels of pathogens such as Shuttleworthia. mdpi.comnih.govresearchgate.net Dietary supplementation with IMOs in sows also led to changes in their gut microbiota diversity and composition. nih.gov

Production of Short-Chain Fatty Acids (SCFAs) by Microbial Fermentation of this compound

The microbial fermentation of this compound and IMOs in the colon leads to the production of short-chain fatty acids (SCFAs), which are crucial for gut health. nih.gov The primary SCFAs produced include acetate, propionate, and butyrate.

In a clinical study, older men supplemented with 10g of active IMOs for 30 days exhibited significantly increased concentrations of fecal acetate and propionate. nih.gov In vivo studies with rats have also demonstrated that isomaltulose supplementation led to elevated concentrations of propionate and butyrate. mdpi.comnih.gov The co-administration of cranberry extract and IMOs in mice fed a high-fat diet resulted in increased cecal levels of SCFAs, particularly butyrate, and stimulated the proliferation of butyrate-producing bacteria. nih.gov

The production of these SCFAs is linked to the enrichment of specific bacteria. For instance, the increase in SCFAs is associated with a higher abundance of SCFA-producing bacteria such as Faecalibacterium, Blautia, and Phascolarctobacterium in rats fed with isomaltulose. mdpi.com

This compound in the Context of Intestinal Barrier Function

The intestinal epithelium is a critical physical barrier that prevents the infiltration of foreign substances from the gut lumen into the circulation. nih.gov Emerging research suggests that IMOs can play a role in maintaining and enhancing this intestinal barrier function.

Animal studies have provided evidence for this effect. For example, rats fed with rice-derived IMOs (1.5 g/kg) for three times a week for 19 weeks showed increased intestinal barrier function in a model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis. nih.gov This highlights the potential of IMOs to fortify the gut's physical defenses.

Therapeutic Potential of this compound in Gastrointestinal Disorders (e.g., Inflammatory Bowel Disease)

Isomaltooligosaccharides (IMOs) show therapeutic potential in the management of inflammatory bowel disease (IBD). metagenicsinstitute.com This potential is attributed to their ability to support and balance the gut microbiota and reduce gut inflammation. metagenicsinstitute.com

In mouse models of colitis, isomaltulose supplementation played a significant role in preventing colon shortening, reducing intestinal epithelial destruction, and inhibiting inflammatory cell infiltration. nih.gov It also led to a great reduction in the production of pro-inflammatory cytokines. nih.gov Furthermore, IMOs have been shown to reduce IBD as indicated by reduced histological colitis scores in animal studies. nih.gov

The therapeutic benefits of IMOs in IBD are also linked to their prebiotic effects. By providing a substrate for commensal bacteria, IMOs can help to correct the imbalance in gut microflora often observed in IBD. metagenicsinstitute.com The production of short-chain fatty acids through the fermentation of IMOs has been shown to promote mucosal healing in the gut, which is crucial for mitigating the damage caused by the inflammatory nature of IBD. metagenicsinstitute.com

This compound in Metabolic Regulation and Health Outcomes

Glycemic and Insulinemic Responses to this compound Consumption

This compound and its isomer isomaltulose are known for their low glycemic properties, resulting in a lower and more prolonged glycemic and insulinemic response compared to sucrose (B13894) and other high-glycemic index (GI) carbohydrates. nih.govmdpi.comnih.gov

Isomaltulose is digested more slowly and steadily than sucrose. mdpi.com This slow enzymatic hydrolysis is due to the stronger α-1,6 glycosidic linkage, which is less accessible to intestinal enzymes. mdpi.com As a result, glucose is released into the bloodstream more gradually. mdpi.comwikipedia.org The glycemic index of isomaltulose is 32, which is classified as low, compared to sucrose (GI = 67) and glucose (GI = 100). wikipedia.orgisomaltulose.org

Multiple human intervention trials have confirmed the low glycemic properties of isomaltulose. isomaltulose.org Studies have consistently shown a lower blood glucose rise with isomaltulose in comparison to sucrose or maltodextrin. isomaltulose.org A meta-analysis of randomized controlled trials found that oral isomaltulose caused an attenuated glycemic response compared with sucrose at 30 minutes post-consumption. nih.govnih.gov

In parallel with the blunted glycemic response, insulin (B600854) concentrations are also lower following isomaltulose consumption. isomaltulose.org The attenuated insulinemic response was observed at 30, 60, and 90 minutes compared to sucrose. nih.gov This effect is partly attributed to the slower hydrolysis of isomaltulose, which bypasses the K cells in the upper intestine (secreting GIP) and reaches the more distal L-cells that produce GLP-1, a hormone that limits the rise in blood glucose. nih.gov

The benefits of isomaltulose's low glycemic and insulinemic response may be more pronounced in individuals with type 2 diabetes, impaired glucose tolerance, or hypertension, as well as in older, overweight, or obese individuals. nih.govnih.gov

Interactive Data Table: Glycemic Index Comparison

Interactive Data Table: Research Findings on this compound and Gut Microbiota

This compound's Influence on Blood Glucose and Insulin Levels Compared to Other Sugars

This compound is distinguished from other sugars by its slower rate of hydrolysis and absorption in the small intestine, which significantly impacts postprandial blood glucose and insulin responses. nih.gov Unlike sucrose, which is rapidly broken down, this compound is hydrolyzed at about 32% of the rate of sucrose, leading to a slower and more sustained release of glucose into the bloodstream. nih.gov This results in a lower and delayed peak in blood glucose and insulin concentrations following consumption. nih.govnih.gov

Studies have consistently demonstrated that oral intake of this compound leads to an attenuated glycemic response compared to sucrose. nih.govisomaltulose.org A meta-analysis of randomized controlled trials confirmed that the peak concentrations of both blood glucose and insulin were significantly lower after this compound ingestion than after sucrose ingestion. nih.gov The glycemic index (GI) of this compound has been determined to be 32, classifying it as a low-GI carbohydrate, in stark contrast to sucrose (GI of 68) and glucose (GI of 100). isomaltulose.org This blunted but more prolonged glycemic response makes this compound a potentially beneficial sugar substitute for individuals needing to manage blood sugar levels. nih.govnutraingredients-usa.com

The attenuated insulinemic response to this compound is a direct consequence of the moderated blood glucose levels. nih.gov The slower rise in blood glucose reduces the stimulation of pancreatic β-cells, leading to less insulin secretion. nih.gov This effect is observed in both healthy individuals and those with metabolic conditions like type 2 diabetes or impaired glucose tolerance. nih.gov

Comparative Glycemic and Insulinemic Response: this compound vs. Sucrose

| Parameter | This compound | Sucrose | Key Findings |

|---|---|---|---|

| Glycemic Index (GI) | 32 (Low) isomaltulose.org | 68 (Medium) isomaltulose.org | This compound ingestion leads to a significantly lower and slower rise in blood glucose. isomaltulose.org |

| Peak Blood Glucose | Significantly lower nih.gov | Higher nih.gov | This compound results in an attenuated but more prolonged glycemic response. nih.gov |

| Peak Insulin Level | Significantly lower nih.gov | Higher nih.gov | Reduced insulin secretion due to lower glucose stimulation of β-cells. nih.gov |

Role of Incretin (B1656795) Hormones (GLP-1) in Response to this compound Digestion

The slow digestion of this compound influences the secretion of incretin hormones, which are gut peptides that regulate glucose homeostasis. nih.gov The two primary incretin hormones are glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govmdpi.com These hormones are secreted by enteroendocrine cells in the intestine in response to nutrient intake and enhance insulin secretion in a glucose-dependent manner. mdpi.comyoutube.com

Because this compound is hydrolyzed slowly, it travels further down the small intestine before being fully absorbed. nih.gov This allows it to reach the distal parts of the intestine, such as the ileum and colon, where L-cells that secrete GLP-1 are abundant. isomaltulose.org In contrast, rapidly digested sugars like sucrose are absorbed more proximally, primarily stimulating GIP-secreting K-cells in the upper intestine. nih.gov

Research has shown that this compound consumption leads to a greater and more sustained secretion of GLP-1 compared to sucrose. isomaltulose.orgeurekalert.orgnih.gov One study involving overweight and obese volunteers, some with type 2 diabetes, found that those who consumed this compound had higher levels of GLP-1 and another gut hormone, PYY, even when the this compound was consumed an hour before a meal. isomaltulose.org This enhanced GLP-1 release contributes to improved blood glucose control by stimulating insulin secretion, suppressing glucagon (B607659) release, and slowing gastric emptying. isomaltulose.orgeurekalert.org The increased GLP-1 response is particularly beneficial for individuals with type 2 diabetes, as their pancreatic β-cells often remain responsive to GLP-1 but not to GIP. nih.gov

This compound and Metabolic Diseases (e.g., Diabetes, Obesity, Hyperlipidemia)

The unique metabolic effects of this compound suggest its potential as a beneficial carbohydrate in the management of metabolic diseases such as type 2 diabetes, obesity, and hyperlipidemia. nih.govnih.gov Its low-glycemic nature helps in maintaining better blood glucose control, which is a cornerstone of diabetes management. nih.govnih.gov By causing a smaller and slower rise in blood glucose and insulin, this compound can help reduce the metabolic strain on the pancreas and improve insulin sensitivity over time. nih.gov

The enhanced secretion of GLP-1 associated with this compound consumption offers further metabolic advantages. isomaltulose.org GLP-1 is known to reduce appetite and food intake, which can contribute to weight management. nih.govisomaltulose.org Studies suggest that by stimulating the body's own GLP-1, this compound could be a useful ingredient in products designed for weight control. isomaltulose.org In animal models of metabolic syndrome, this compound has been shown to reduce visceral fat and improve glucose intolerance. nih.gov

For individuals with non-alcoholic fatty liver disease (NAFLD), a condition often linked to insulin resistance, isomaltulose (a related isomer) has been shown to improve insulin resistance. nih.gov This effect may be mediated through alterations in bile acid and fatty acid metabolism. nih.gov While more research is needed, the replacement of high-GI carbohydrates with this compound appears to be a promising dietary strategy for individuals with or at risk for metabolic diseases. nih.gov

Investigation of Sucrase-Isomaltase Gene Mutations and Metabolic Reprogramming

The study of mutations in the sucrase-isomaltase (SI) gene provides valuable insights into the metabolic role of this enzyme and the consequences of its dysfunction. The SI enzyme, located in the small intestine, is responsible for the breakdown of sucrose and this compound. medlineplus.gov Genetic variants in the SI gene can lead to congenital sucrase-isomaltase deficiency (CSID), a rare disorder where individuals cannot properly digest these sugars, leading to gastrointestinal symptoms. medlineplus.govtandfonline.com

Research on populations with a high prevalence of SI loss-of-function mutations, such as in Greenland, has revealed surprising long-term metabolic benefits in adults. tandfonline.comdiabetesjournals.orgfightaging.org Homozygous carriers of a specific frameshift mutation have been found to have a healthier metabolic profile, including lower body mass index (BMI), weight, fat percentage, and cholesterol levels. diabetesjournals.orgfightaging.org This suggests that the inability to digest sucrose and this compound leads to significant metabolic reprogramming. oup.com

The proposed mechanism for these health benefits involves the gut microbiota. diabetesjournals.org Undigested sugars travel to the colon where they are fermented by gut bacteria, producing short-chain fatty acids like acetate. diabetesjournals.org Increased levels of circulating acetate have been observed in individuals with the mutation and are thought to reduce appetite and increase metabolism. diabetesjournals.orgfightaging.org Transcriptome analyses of cells with SI mutations have shown gene expression patterns indicative of broad metabolic reprogramming, highlighting the enzyme's role in the larger metabolic landscape. oup.com These findings have led to the hypothesis that inhibiting the SI enzyme could be a therapeutic strategy for managing obesity and other metabolic disorders. tandfonline.comdiabetesjournals.org

Phenotypes of Sucrase-Isomaltase (SI) Mutations

| Mutation Class | Biosynthetic Phenotype | Enzymatic Activity | Clinical Implication |

|---|---|---|---|

| Class 1 | Intracellular transport similar to wild type. nih.gov | Normal to varying levels of activity. nih.gov | Milder forms of CSID. nih.gov |

| Class 2 | Delayed maturation and trafficking kinetics. nih.gov | Reduced activity. nih.gov | Moderate CSID symptoms. nih.gov |

| Class 3 | Transport incompetent and retained in the ER/Golgi. oup.comnih.gov | Functionally inactive. nih.gov | Severe CSID. nih.gov |

Cellular and Molecular Responses to this compound

Induction of Amylase Production by this compound in Fungi

In the realm of microbiology, this compound plays a critical role as a potent inducer of amylase production in certain fungi, particularly in species of Aspergillus, such as Aspergillus nidulans and Aspergillus oryzae. nih.govfao.orgnih.govoup.com Amylases are enzymes that break down starch into smaller sugars, and their production is tightly regulated in these organisms.

Research has identified this compound as the most effective inducer of amylase synthesis among various α-linked glucobioses. nih.govfao.orgnih.gov In A. nidulans, this compound can induce amylase production at extremely low concentrations (as low as 3 nM). nih.govfao.org The induction process is controlled by a transcriptional activator called AmyR, which, in the presence of this compound, translocates to the nucleus to activate the expression of amylolytic genes. nih.govnih.gov

Interestingly, while maltose (B56501) also induces amylase production, it appears to be an indirect inducer. nih.govnih.gov Maltose must first be converted to this compound by the action of α-glucosidases. nih.govfao.orgtandfonline.com This is supported by experiments showing that inhibiting α-glucosidases blocks maltose-induced amylase production but does not affect induction by this compound. nih.govfao.orgtandfonline.com Therefore, this compound is considered the true physiological inducer for the amylase gene expression system in these fungi. nih.govnih.gov

Synergistic Effects of Transporters and Isomaltases in Yeast for Sugar Utilization

The efficient utilization of disaccharides like this compound by yeast, such as Saccharomyces cerevisiae, depends on the coordinated action of membrane transporters and intracellular enzymes. researchgate.net The uptake of sugars into the yeast cell is a critical and often rate-limiting step in their metabolism. nih.gov

Yeasts possess a variety of sugar transporters, many belonging to the Major Facilitator Superfamily (MFS), which are responsible for bringing sugars across the cell membrane. nih.gov Some transporters are specific for monosaccharides like glucose, while others, known as α-glucoside transporters, can import disaccharides. nih.govresearchgate.net For instance, the Agt1p transporter in S. cerevisiae is a general α-glucoside transporter with an affinity for this compound, among other sugars. researchgate.net This transport is an active process, often utilizing a proton symport mechanism, which requires energy. nih.govnih.gov

Once inside the cell, this compound is hydrolyzed into two glucose molecules by an intracellular α-glucosidase (isomaltase). researchgate.netnih.gov These glucose molecules can then enter the central metabolic pathways, such as glycolysis, to generate energy. researchgate.net The efficiency of this entire process relies on the synergy between the expression and activity of the specific transporters on the cell membrane and the intracellular isomaltases. Engineering both the transport systems and the metabolic pathways can significantly improve the yeast's ability to utilize specific sugars, a strategy employed in industrial biotechnology to enhance the production of compounds like erythritol. nih.gov

Advanced Analytical Methodologies for Isomaltose Research

Chromatographic Techniques for Isomaltose Analysis

Chromatography is a fundamental tool for the separation of carbohydrates. Due to the chemical similarity of sugars like this compound to other isomers and saccharides, high-resolution techniques are essential for accurate analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of this compound in various samples, including beverages and dietary supplements. fda.gov.twscilit.com This method allows for the separation of this compound from other sugars such as glucose, sucrose (B13894), and maltose (B56501). colab.wsresearchgate.net The separation is often achieved using columns that operate under the principle of Hydrophilic Interaction Liquid Chromatography (HILIC), where a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar solvent and a smaller amount of aqueous solvent. nih.gov

Different detection methods can be coupled with HPLC for the quantification of this compound. Refractive Index (RI) detection is a common choice for carbohydrate analysis. fda.gov.tw Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) are other sensitive detection techniques that can be employed, particularly when dealing with complex matrices. researchgate.netnih.gov The selection of the column, mobile phase, and detector is critical for achieving optimal separation and sensitivity. For instance, a method using a polyol stationary phase with gradient elution has been shown to determine this compound in as little as 6 minutes. nih.gov The limit of quantification for this compound using HPLC methods can be as low as 0.025 g/100 mL in beverages. fda.gov.tw

| Column Type | Mobile Phase | Detector | Application | Reference |

|---|---|---|---|---|

| ACQUITY UPLC BEH Amide | Acetonitrile/Water/Triethylamine | Refractive Index (RI) | Determination in beverages | fda.gov.tw |

| HALO PentaHILIC | Acetonitrile/Water (gradient) | Evaporative Light Scattering Detector (ELSD) | Determination in dietary supplements | nih.gov |

| Carbopac PA1 | Sodium Hydroxide | Pulsed Amperometric Detection (PAD) | Quantitation in hydroxyethyl starch | tandfonline.com |

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Isomeric Separation

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and highly sensitive method for the separation and quantification of carbohydrates, including the isomeric separation of disaccharides like this compound. creative-biolabs.comnih.gov This technique is particularly advantageous for carbohydrate analysis because it does not require derivatization of the analytes. chromatographyonline.comthermofisher.com HPAEC takes advantage of the weak acidity of carbohydrates, which become oxyanions at high pH, allowing for their separation on a strong anion-exchange stationary phase using hydroxide-based eluents. thermofisher.comchromatographytoday.com

The separated carbohydrates are then detected by Pulsed Amperometric Detection (PAD), a direct and sensitive detection method that involves applying a series of potentials to a working electrode. creative-biolabs.comthermofisher.com This process results in the oxidation of the analytes at the electrode surface, generating a current that is proportional to the carbohydrate concentration. thermofisher.com HPAEC-PAD offers high-resolution separations, enabling the distinction between closely related isomers such as this compound and maltose. chromatographyonline.comresearchgate.net The sensitivity of this technique allows for detection at picomole and even femtomole levels. chromatographyonline.comthermofisher.com It is a well-established method for the analysis of carbohydrates in a wide variety of samples, from glycoproteins to honey. creative-biolabs.comchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Carbohydrate Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of carbohydrates, providing both qualitative and quantitative information. cabidigitallibrary.org A key consideration for GC-MS analysis of sugars like this compound is their low volatility. masonaco.org Therefore, a derivatization step is necessary to convert the non-volatile carbohydrates into more volatile compounds suitable for gas chromatography. restek.comnih.gov Common derivatization methods include the formation of trimethylsilyl (TMS) ethers or trimethylsilyl oximes (TMSO). acs.orgrsc.org The formation of oximes prior to silylation is often preferred as it reduces the number of peaks for reducing sugars by converting the different anomeric forms into syn and anti isomers. rsc.orgmdpi.com

Once derivatized, the sample is introduced into the gas chromatograph, where the different carbohydrate derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column. rsc.org The separated compounds then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. cabidigitallibrary.org This allows for the confident identification of this compound and other sugars in a complex mixture. acs.org GC-MS is a powerful tool for carbohydrate profiling in various biological and food samples. mdpi.commdpi.com

Spectroscopic and Structural Elucidation Methods

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the detailed structural characterization of this compound and its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural elucidation of organic molecules, including carbohydrates like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity of atoms and the stereochemistry of the molecule. researchgate.netresearchgate.net 1D ¹H NMR spectra provide information about the chemical environment of each proton, while ¹³C NMR spectra reveal the carbon skeleton. rsc.org

For a molecule like this compound, which consists of two glucose units, 2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) are particularly valuable for assigning all the proton and carbon signals. researchgate.netresearchgate.net These experiments reveal which protons are coupled to each other and which protons are directly attached to which carbons, allowing for a complete assignment of the NMR signals to the specific atoms in the two glucose residues. researchgate.net The chemical shifts, particularly of the anomeric protons and carbons, are characteristic of the α-(1→6) glycosidic linkage in this compound. researchgate.net Conformational studies of this compound and its oligomers in solution can also be performed using NMR and molecular dynamics simulations. nih.gov

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aα H-1 | 5.239 | - |

| Aβ H-1 | 4.672 | - |

| Aα C-6 | - | 66.7 |

| Aβ C-6 | - | 66.7 |

Note: Data extracted from a study on in vitro produced microbial alpha-D-glucans. 'A' refers to one of the glucosyl residues. The anomeric ratio was reported as 35:65 (α:β). researchgate.net

X-ray Crystallography for Enzyme-Isomaltose Complex Structures

X-ray crystallography is a powerful technique that provides a three-dimensional atomic-level structure of molecules in their crystalline state. In the context of this compound research, this method has been instrumental in understanding how enzymes recognize and process this disaccharide. By co-crystallizing an enzyme with this compound or a related substrate/inhibitor, it is possible to determine the crystal structure of the enzyme-ligand complex. nih.govresearchgate.net

For example, the crystal structures of isomaltase from Saccharomyces cerevisiae have been determined at high resolution, both in its free form and in complex with maltose, a competitive inhibitor. nih.govresearchgate.net These structures reveal the detailed architecture of the enzyme's active site, including the specific amino acid residues that interact with the sugar molecule. researchgate.net Although the structure with this compound itself was determined with a mutant enzyme, these studies provide critical insights into substrate specificity. researchgate.net For instance, the shape and size of the active site pocket in isomaltase explain why it has high activity towards this compound but limited activity towards longer isomalto-oligosaccharides. nih.gov Such structural information is invaluable for understanding the catalytic mechanisms of these enzymes and for potential protein engineering applications. affrc.go.jpnih.gov

Enzyme Activity Assays and Detection Methods

The detection and characterization of isomaltase activity are fundamental to understanding its role in carbohydrate metabolism. Electrophoresis provides a powerful method for separating proteins, and when coupled with specific activity staining, it allows for the direct visualization and identification of active isomaltase enzymes within complex biological samples.

Two primary staining systems have been developed for detecting isomaltase and other α-glucosidase activities directly in electrophoresis gels. nih.gov Both methods work by coupling the enzymatic release of glucose from this compound to a subsequent reaction that generates a visible colored product at the site of enzyme activity. nih.gov

System A utilizes an agarose overlay containing the substrate (this compound), glucose oxidase, peroxidase, 2,4-dichlorophenol, and 4-L-aminophenazone. The glucose produced by isomaltase is oxidized by glucose oxidase, leading to a chain of reactions that culminates in the formation of a purple-colored product. nih.gov This method is noted for being simple, rapid, sensitive, and inexpensive, and it does not interfere with subsequent protein staining of the gel. nih.gov

System B was designed to produce a permanent stain. This system employs an agarose overlay with this compound, glucose oxidase, phenazine methosulfate, and nitroblue tetrazolium. The glucose released by isomaltase activity leads to the reduction of nitroblue tetrazolium to an insoluble, dark blue formazan product. nih.gov While also sensitive and rapid, this method involves hazardous chemicals and can interfere with later protein staining if overstaining occurs. nih.gov A key advantage of both systems is that the enzymes remain active and can be recovered from the gel for further analysis. nih.gov

| Feature | System A | System B |

|---|---|---|

| Principle | Couples glucose production to a peroxidase-catalyzed reaction forming a purple dye. | Couples glucose production to the reduction of nitroblue tetrazolium to a blue formazan precipitate. |

| Key Reagents | Glucose oxidase, peroxidase, 2,4-dichlorophenol, 4-L-aminophenazone. | Glucose oxidase, phenazine methosulfate, nitroblue tetrazolium. |

| Color | Purple. | Dark Blue. |

| Permanence | Not permanent. | Permanent. |

| Safety | No hazardous chemicals used. | Uses hazardous chemicals. |

Kinetic analysis is crucial for quantifying the rates of enzymatic reactions involving this compound, both its breakdown (hydrolysis) and its formation (synthesis). Such studies provide essential parameters like the Michaelis constant (Km) and catalytic rate (kcat), which describe enzyme affinity for the substrate and catalytic efficiency, respectively.

Hydrolysis: The hydrolysis of the α-1,6-glycosidic bond in this compound is catalyzed by isomaltase (an α-glucosidase). Kinetic models have been developed to describe this process, often accounting for factors like substrate concentration and inhibition by the product, glucose. nih.gov For instance, studies on glucoamylase show that while the enzyme acts faster on α-1,4 linkages (like in maltose), it still efficiently hydrolyzes this compound. nih.gov

Synthesis: this compound can be synthesized through the transglycosylation activity of various enzymes, including glucoamylases and dextransucrases. nih.govnih.govuni-halle.de Kinetic studies have focused on optimizing this synthesis.

Glucoamylase: This enzyme can catalyze the condensation of glucose into this compound, particularly at high substrate concentrations. nih.govnih.gov A kinetic model for this process demonstrated that at equilibrium with high sugar concentrations, the amount of this compound formed can be significantly higher than that of maltose. nih.gov The rate of this compound synthesis varies depending on the enzyme source; for example, glucoamylase from Aspergillus niger has been found to have a condensation rate approximately three times larger than the enzyme from Rhizopus niveus. nih.gov

Sucrose Isomerase: Through protein engineering, the activity of sucrose isomerase can be shifted towards this compound production. A mutant enzyme (R325Q) was developed that, in the presence of 15% additive glucose at 35°C, could produce this compound at a concentration of 75.7 g/L, achieving a yield of 0.61 grams of this compound per gram of sucrose consumed. nih.gov

Dextransucrase: A truncated dextransucrase from Ligilactobacillus animalis has demonstrated very high transferase activity, capable of transferring approximately 95% of the glucose from sucrose to form isomalto-oligosaccharides and dextran (B179266). uni-halle.de

| Enzyme (Source) | Reaction Type | Key Kinetic Finding/Yield | Reference |

|---|---|---|---|

| Glucoamylase | Synthesis (Condensation) | At equilibrium with high sugar concentrations, this compound levels (15% w/w) are much higher than maltose levels. | nih.gov |

| Glucoamylase (Aspergillus niger) | Synthesis (Condensation) | Rate of condensation into this compound is ~3x higher than with the enzyme from Rhizopus niveus. | nih.gov |

| Sucrose Isomerase (R325Q mutant) | Synthesis (Transglycosylation) | Maximum production of 75.7 g/L this compound; yield of 0.61 g this compound/g sucrose. | nih.gov |

| Dextransucrase (Ligilactobacillus animalis) | Synthesis (Transglycosylation) | Transfers ~95% of glucose from sucrose to oligo- and polymeric products. | uni-halle.de |

Computational and 'Omics' Approaches in this compound Research

Modern biological research increasingly relies on large-scale data analysis to understand complex systems. Computational and 'omics' approaches, including genomics, transcriptomics, and metabolomics, are providing new insights into the metabolism of this compound and its physiological effects.

In silico (computational) analysis uses computer simulations and databases to predict and analyze biological processes. In this compound research, these methods are applied to predict metabolic pathways, identify potential protein targets, and understand molecular interactions.

Computational tools like the Swisstargetprediction server have been used to predict the potential biological targets of this compound. researchgate.net Such analyses have suggested that this compound may interact with proteins involved in key cellular signaling pathways, such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). researchgate.net Furthermore, in silico studies have proposed novel metabolic fates for this compound, including a pathway that could lead to the production of diglucosamine via a specific aminotransferase. researchgate.net

Molecular dynamics simulations are another powerful in silico tool used to study the interaction between carbohydrates and proteins, such as the binding of sugars to Maltose Binding Protein (MBP). plos.orgnih.gov These simulations can calculate the interaction energies (including electrostatic and van der Waals forces) between the sugar and individual amino acid residues in the protein's binding pocket, revealing the structural basis for substrate specificity and affinity. nih.gov This approach is applicable to understanding how enzymes like sucrase-isomaltase recognize and process this compound. nih.gov

| Computational Method | Research Focus | Predicted Finding | Reference |

|---|---|---|---|

| Target Prediction (e.g., Swisstargetprediction) | Identification of protein targets | Potential interaction with cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). | researchgate.net |

| Metabolic Pathway Prediction | Fate of this compound in metabolism | Proposed novel pathway for the biosynthesis of diglucosamine from this compound. | researchgate.net |

| Molecular Dynamics Simulation | Protein-carbohydrate interactions | Calculation of interaction energies to understand binding affinity and specificity (demonstrated with Maltose Binding Protein). | nih.gov |

Transcriptome analysis, typically performed using RNA sequencing (RNA-Seq), measures the expression levels of all genes in a cell or tissue at a given time. This provides a snapshot of how an organism responds to a specific stimulus, such as the presence of this compound, by altering its gene activity.

While large-scale transcriptome studies focusing specifically on this compound are not yet common, research on related sugars and enzymes demonstrates the utility of this approach. For example, studies in yeast have shown that the expression of genes encoding isomaltases (α-1-6 hydrolases) is regulated by the presence of other sugars. researchgate.net The expression of the IMA1 and IMA5 genes, which encode isomaltases, is modulated by the cell's metabolic state. researchgate.net

Furthermore, the expression of the sucrase-isomaltase (SI) gene itself is subject to transcriptional regulation. In rats, force-feeding a diet containing fructose (B13574) or sucrose significantly increases the levels of SI messenger RNA (mRNA) in the jejunum, indicating that dietary sugars can directly influence the expression of the enzyme responsible for their digestion. researchgate.net A full transcriptome analysis in response to this compound would involve exposing cells or an organism to this compound, extracting RNA, and using RNA-Seq to identify all differentially expressed genes (DEGs). Subsequent bioinformatic analysis would reveal which metabolic and signaling pathways are activated or suppressed, providing a comprehensive view of the cellular response.

Metabolomics , the large-scale study of small molecules (metabolites) within cells and biological systems, provides a direct functional readout of physiological state. When applied to studies involving this compound (or its parent compound, isomaltulose), metabolomics reveals systemic changes in the body's chemistry. A study in patients with non-alcoholic fatty liver disease found that consumption of isomaltulose led to significant alterations in 52 serum metabolites compared to sucrose. nih.gov Notably, levels of taurodeoxycholic acid (a bile acid) increased significantly, while levels of arachidonic acid (a fatty acid) decreased. nih.gov In rats, isomaltulose consumption also altered the profile of secondary bile acids, reducing levels of lithocholic acid and deoxycholic acid, and increased the production of short-chain fatty acids (SCFAs) like propionate (B1217596) and butyrate. nih.govmdpi.com

Microbiome analysis , typically using 16S rRNA gene sequencing, characterizes the composition of microbial communities, such as the gut microbiota. This compound and related isomalto-oligosaccharides are known to have prebiotic effects, meaning they beneficially influence the gut microbiome. jst.go.jpnih.gov

Human Studies: Administration of isomalto-oligosaccharides to healthy adults led to a significant increase in the fecal population of beneficial Bifidobacteria. jst.go.jp Another study in healthy volunteers found that a diet including isomaltulose and inulin-type fructans increased the relative abundance of the phylum Actinobacteria and the genus Bifidobacterium. frontiersin.org

Animal Studies: In rats, ingestion of isomaltulose increased the abundance of beneficial genera such as Faecalibacterium and Phascolarctobacterium while decreasing the levels of the pathogen Shuttleworthia. nih.govmdpi.com

These 'omics' approaches demonstrate that the impact of this compound extends beyond simple energy provision, influencing host metabolism and the composition and function of the gut microbial ecosystem.

| 'Omics' Type | Study Subject | Key Findings | Reference |

|---|---|---|---|

| Metabolomics | Humans | Altered 52 serum metabolites; significant increase in taurodeoxycholic acid and decrease in arachidonic acid. | nih.gov |

| Rats | Increased short-chain fatty acids (propionate, butyrate); decreased secondary bile acids (lithocholic acid, deoxycholic acid). | nih.govmdpi.com | |

| Microbiome | Humans | Increased abundance of Bifidobacteria and the phylum Actinobacteria. | jst.go.jpfrontiersin.org |

| Rats | Increased beneficial genera (Faecalibacterium, Phascolarctobacterium); decreased pathogenic genera (Shuttleworthia). | nih.govmdpi.com |

Applications and Future Research Directions of Isomaltose

Industrial and Food Applications of Isomaltose

This compound is utilized both directly as a functional ingredient and as a primary component of isomaltooligosaccharides (IMOs), finding use in food, animal feed, and cosmetic formulations.

This compound serves as a functional ingredient in the food and beverage industry, prized for its characteristics that appeal to health-conscious consumers. It is used as a low-calorie sweetener in a variety of sugar-free and low-sugar products, including confectionery, baked goods, and beverages. researchgate.netnih.govmdpi.com Due to its α-1,6-glycosidic linkage, this compound is digested more slowly than sugars like sucrose (B13894) or maltose (B56501). researchgate.net This slower rate of absorption leads to a more controlled and gradual release of glucose into the bloodstream, resulting in a lower glycemic impact. researchgate.net This property makes it a suitable sugar substitute for individuals seeking to manage their blood glucose levels. researchgate.net

In food processing, this compound contributes to the Maillard reaction, which enhances the browning and flavor development in cooked and baked products. nih.gov It also exhibits good heat and acid resistance, making it a stable ingredient in a wide range of applications, such as carbonated drinks, fruit and vegetable juices, and soy milk beverages. wikipedia.org

Table 1: Functional Properties and Applications of this compound in Food and Beverages

| Property | Description | Example Applications |

| Low-Calorie Sweetener | Provides sweetness with a reduced caloric content compared to sucrose. nih.gov | Sugar-free confectionery, low-calorie baked goods, diet beverages. nih.gov |

| Low Glycemic Impact | Slower digestion and absorption lead to a more gradual rise in blood glucose levels. researchgate.net | Functional foods for blood sugar management. researchgate.net |

| Flavor & Color Enhancement | Participates in the Maillard reaction to develop browning and flavor. nih.gov | Baked goods, cooked products. nih.gov |

| High Stability | Resists degradation under heat and acidic conditions during processing. wikipedia.org | Carbonated beverages, processed fruits, canned foods. mdpi.comwikipedia.org |

This compound is a primary structural component of isomaltooligosaccharides (IMOs). sucraid.comiffgd.org IMOs are a mixture of short-chain carbohydrates, consisting of glucose units joined by α-D-(1,6)-linkages, and may also contain other types of linkages. iffgd.orggoogle.com These oligosaccharides are classified as prebiotics. pharmacytimes.comnih.gov

Commercially, IMOs are produced from starch through an enzymatic process called transglycosylation. google.comresearchgate.netfrontiersin.org This process converts the α-(1,4) glycosidic bonds found in starch into the digestion-resistant α-(1,6) bonds that characterize IMOs. researchgate.net Because they are not easily hydrolyzed by human digestive enzymes, IMOs pass into the colon where they can selectively stimulate the growth and activity of beneficial gut bacteria, such as Bifidobacteria. google.com

Due to their functional properties, IMOs are widely used in the food industry. They serve as bulking agents, increase the fiber content of foods, and are blended with high-intensity sweeteners to improve taste profiles. researchgate.net Their resistance to crystallization, high moisture-retaining capacity, and low viscosity make them valuable in products like nutrition bars, beverages, and confectionery. iffgd.orgnih.gov

Table 2: Composition and Characteristics of Isomaltooligosaccharides (IMOs)

| Component | Type | Key Feature |

| This compound | Disaccharide | The fundamental α-(1,6)-linked glucose dimer. sucraid.comgoogle.com |

| Panose (B1197878) | Trisaccharide | A common component in IMO mixtures. iffgd.orggoogle.com |

| Isomaltotriose (B1581827) | Trisaccharide | An oligosaccharide with three glucose units. iffgd.orggoogle.com |

| Higher Oligosaccharides | DP 4-10 | Longer-chain molecules like isomaltotetraose and isomaltopentaose. iffgd.orggoogle.com |

The applications of this compound and its related oligosaccharides extend beyond human food to animal nutrition and personal care products.

Cosmetics : In the cosmetics industry, this compound is used for its properties as a humectant. goodrx.comnih.gov It functions as a moisturizer, helping to preserve the moisture content of the skin in various formulations. mdpi.comresearchgate.net

Emerging Therapeutic and Biotechnological Potentials

Researchers are actively exploring the use of this compound and related structures in biotechnology and for the development of therapeutic agents.

Research into the fermentation of alternative sugars is a key area in the development of biofuels. While direct fermentation of this compound is not widely documented, studies have investigated its structural isomer, isomaltulose, for bioethanol production. google.com This research demonstrates that microorganisms, specifically strains of Saccharomyces cerevisiae, can ferment sugars with α-1,6 linkages. google.com The process involves the conversion of the sugar into cellular energy by yeast, which produces ethanol and carbon dioxide as by-products under anaerobic conditions. wikipedia.org The goal of such research is to efficiently convert plant-based biomass into biofuels like ethanol and the more energy-dense isobutanol. google.comprinceton.edu The exploration of isomaltulose fermentation suggests a potential pathway for utilizing other α-1,6-linked disaccharides, like this compound, as feedstocks for microbial conversion into sustainable fuels. google.com

The digestion of disaccharides like this compound is dependent on specific enzymes, and the modulation of these enzymes is a key strategy in treating certain diseases.

Enzyme Replacement for CSID : The human intestinal enzyme complex sucrase-isomaltase (SI) is responsible for hydrolyzing sucrose and this compound into absorbable monosaccharides. scholaris.ca A genetic disorder known as Congenital Sucrase-Isomaltase Deficiency (CSID) results from the absence or dysfunction of this enzyme, leading to severe gastrointestinal symptoms. iffgd.orgpharmacytimes.com A primary therapeutic agent for this condition is sacrosidase (Sucraid®), an enzyme replacement therapy derived from yeast. sucraid.comgoodrx.com It acts as a substitute for the sucrase component of the SI enzyme complex, helping to break down sucrose and alleviate the symptoms of the disease. pharmacytimes.comgoodrx.com

Glycosidase Inhibition Research : In contrast to enzyme replacement, the inhibition of α-glucosidases like sucrase-isomaltase is a therapeutic target for managing Type 2 diabetes. scholaris.canih.gov By slowing the breakdown of complex carbohydrates and disaccharides, α-glucosidase inhibitors can reduce the rate of glucose absorption and lower post-meal blood glucose levels. frontiersin.orgnih.gov Acarbose is a clinically used drug that functions as an α-glucosidase inhibitor. nih.gov Research in this area focuses on discovering and designing novel, potent, and selective inhibitors from both natural and synthetic sources. researchgate.netmdpi.comnih.gov Understanding the structure and mechanism of enzymes like sucrase-isomaltase is crucial for the rational design of these next-generation therapeutic agents. scholaris.ca

Table 3: Therapeutic Strategies Involving the Sucrase-Isomaltase Enzyme

| Strategy | Disease Target | Mechanism of Action | Example |

| Enzyme Replacement | Congenital Sucrase-Isomaltase Deficiency (CSID) | Provides a functional substitute for the deficient sucrase enzyme to aid digestion. sucraid.comgoodrx.com | Sacrosidase (Sucraid®). pharmacytimes.com |

| Enzyme Inhibition | Type 2 Diabetes Mellitus | Blocks the active site of α-glucosidases to slow carbohydrate digestion and glucose absorption. scholaris.canih.gov | Acarbose, Voglibose. frontiersin.orgnih.gov |

This compound in Precision Nutrition and Personalized Dietary Interventions

Precision nutrition is an emerging field that aims to provide tailored dietary recommendations based on an individual's unique biological makeup to prevent and manage diseases. nih.gov This approach recognizes that individuals respond differently to the same foods, a variability driven by genetics, gut microbiota, metabolism, and other factors. nih.govmdpi.com this compound, with its specific metabolic and prebiotic properties, is a compound of interest within the framework of precision nutrition and personalized dietary interventions.

The concept of personalized nutrition leverages individual variability to improve health outcomes. mdpi.com For instance, machine learning algorithms have been developed to accurately predict an individual's post-prandial glucose response to specific foods, highlighting the limitations of generic dietary advice. mdpi.com this compound and its related compounds, known for their lower glycemic index compared to sucrose, can be a tool in designing diets for individuals who have a high glycemic response to conventional sugars. nih.govnih.gov A systematic review of randomized controlled trials has shown that personalized nutrition interventions can lead to significant improvements in glycemic control markers like HbA1c and post-prandial glucose. nih.govresearchgate.net